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The development of targeted inhibitors against the KRAS G12C mutation has marked a

significant breakthrough in oncology, offering new hope for patients with a variety of solid

tumors. As the pipeline of these agents expands, a critical evaluation of their respective safety

profiles is paramount for researchers and drug development professionals. This guide provides

an objective comparison of the safety and tolerability of key KRAS G12C inhibitors—sotorasib,

adagrasib, divarasib, JDQ443, and LY3537982 (olomorasib)—supported by available clinical

trial data.

Mechanism of Action: Targeting the "Undruggable"
KRAS, a key proto-oncogene, functions as a molecular switch in the RAS/MAPK signaling

pathway, which is crucial for cell proliferation, differentiation, and survival. The G12C mutation

locks the KRAS protein in an active, GTP-bound state, leading to uncontrolled downstream

signaling and tumor growth.[1] KRAS G12C inhibitors are small molecules that selectively and

covalently bind to the mutant cysteine residue at position 12, trapping the KRAS G12C protein

in its inactive, GDP-bound state.[2] This action effectively blocks the aberrant signaling

cascade, inhibiting cancer cell growth.[3]
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Caption: Simplified KRAS G12C signaling pathway and inhibitor mechanism.
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Comparative Safety Profiles: A Data-Driven
Overview
The safety profiles of KRAS G12C inhibitors are primarily characterized by gastrointestinal and

hepatic adverse events. The following tables summarize the treatment-related adverse events

(TRAEs) observed in key clinical trials for each inhibitor. It is important to note that cross-trial

comparisons should be interpreted with caution due to differences in study design, patient

populations, and follow-up duration.

Table 1: Common Treatment-Related Adverse Events
(Any Grade, ≥15%)

Adverse
Event

Sotorasib
(CodeBreaK
100)[4]

Adagrasib
(KRYSTAL-
1)[5][6]

Divarasib
(Phase I)[7]
[8]

JDQ443
(KontRASt-
01)[9][10]

LY3537982
(LOXO-
RAS-20001)
[11][12]

Diarrhea 31.0% 62.9% 61% 16.1%
44% (combo)

/ 33% (mono)

Nausea 19.0% 62.1% 74% 16.1%
20-24%

(combo)

Vomiting - 47.4% 58% 10.7%
20-24%

(combo)

Fatigue - 40.5% 27% 17.9% 30% (combo)

ALT

Increased
15.1% 27.6% - - -

AST

Increased
15.1% 25.0% - - -

Dermatitis

Acneiform
- - - - 59% (combo)

Dry Skin - - - - 44% (combo)

Hypomagnes

emia
- - - - 33% (combo)
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Data for LY3537982 is primarily from a combination cohort with cetuximab, which can

contribute to skin toxicities. Monotherapy data showed Grade 1 diarrhea as the most frequent

TEAE (33%).[11][12] For JDQ443, data is from the 200 mg BID cohort.[9]

Table 2: Grade ≥3 Treatment-Related Adverse Events
and Dose Modifications

Safety
Parameter

Sotorasib
(CodeBreaK
100 & 200)
[4][13]

Adagrasib
(KRYSTAL-
1 & 12)[5]
[14]

Divarasib
(Phase I)[7]
[15]

JDQ443
(KontRASt-
01)[9][16]

LY3537982
(LOXO-
RAS-20001)
[17]

Grade ≥3

TRAEs

19.8% -

26.8%

44.8% -

47.0%
12% 7.1%

DLT

(ALT/AST ↑)

in 1 pt

(combo)

TRAEs

Leading to

Dose

Reduction

~5% - 22% - 14%
One patient

(200mg BID)

One patient

(combo)

TRAEs

Leading to

Discontinuati

on

7.1% - 9% 6.9% - 7.7% 3% 3 patients
None

(combo)

Key Observations on Safety Profiles
Sotorasib: Generally demonstrates a manageable safety profile, with gastrointestinal and

hepatic events being the most common TRAEs.[4][13] Most events are low-grade and can

be managed with dose modifications.[18]

Adagrasib: Shows a higher incidence of any-grade gastrointestinal TRAEs, particularly

diarrhea and nausea, compared to sotorasib.[5][19] The rate of Grade ≥3 TRAEs is also

notably higher.[5][14] However, the rate of treatment discontinuation due to TRAEs remains

low.[20]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://clinicaltrials.gov/study/NCT04699188
https://www.actasdermo.org/en-using-common-terminology-criteria-for-articulo-S1578219020303784
https://academic.oup.com/oncolo/article/30/1/oyae356/7976610
https://www.roche.com/investors/updates/inv-update-2023-04-18
https://pmc.ncbi.nlm.nih.gov/articles/PMC10078892/
https://www.delveinsight.com/blog/adagrasib-krystal1-phase-i-ii-results
https://clinicaltrials.gov/study/NCT03600883
https://www.youtube.com/watch?v=326ktUuu17A
https://www.asco.org/abstracts-presentations/ABSTRACT430876
https://academic.oup.com/oncolo/article/30/1/oyae356/7976610
https://www.conference-correspondent.com/highlights/asco/patient-reported-outcomes-from-the-phase-2-codebreak-100-trial-evaluating-sotorasib-in-kras-p-g12c-mutated-nsclc
https://www.researchgate.net/publication/377047030_KontRASt-01_Update_Safety_and_Efficacy_of_JDQ443_in_KRAS_G12C-Mutated_Solid_Tumors_Including_Non-Small_Cell_Lung_Cancer_NSCLC
https://www.roche.com/investors/updates/inv-update-2023-04-18
https://pmc.ncbi.nlm.nih.gov/articles/PMC10078892/
https://ascopubs.org/doi/10.1200/JCO-25-00040
https://www.delveinsight.com/blog/adagrasib-krystal1-phase-i-ii-results
https://clinicaltrials.med.nyu.edu/cancer/clinicaltrial/1854/phase-12-study-ly3537982/
https://www.delveinsight.com/blog/adagrasib-krystal1-phase-i-ii-results
https://clinicaltrials.gov/study/NCT03600883
https://ctv.veeva.com/study/a-phase-1-2-study-evaluating-the-safety-tolerability-pk-and-efficacy-of-sotorasib-amg-510-in-s
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12296535?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Divarasib (GDC-6036): Appears to have a favorable safety profile with a low incidence of

Grade 3 or higher adverse events (12%).[7][21] While nausea is very common, most AEs are

low-grade and manageable, leading to infrequent dose reductions or discontinuations.[22]

JDQ443: Data from the KontRASt-01 trial suggests an acceptable safety and tolerability

profile.[9] The incidence of Grade 3 TRAEs was low (7.1%) in the recommended dose

cohort, and no Grade 4 or 5 TRAEs were reported at any dose level.[9]

LY3537982 (Olomorasib): Has shown a favorable safety profile, particularly in monotherapy

where no dose-limiting toxicities (DLTs) were observed.[11][17] In combination with

pembrolizumab, the combination was considered to have a favorable safety profile, and with

cetuximab, AEs were generally low-grade.[11] Only one patient in the combination cohort

required a dose reduction due to a DLT.[12]

Experimental Protocols for Safety Assessment
The safety of these KRAS G12C inhibitors is rigorously evaluated in their respective clinical

trials, which share a common methodological framework.

Study Design
Most of these agents are initially evaluated in Phase 1/2, open-label, multicenter studies.[12]

The typical design involves two main parts:

Dose Escalation (Phase 1a/Ib): This phase aims to determine the maximum tolerated dose

(MTD) and/or the recommended Phase 2 dose (RP2D). Patients are enrolled in cohorts and

receive escalating doses of the inhibitor. The primary objective is to assess safety and

tolerability, with dose-limiting toxicities (DLTs) being a key endpoint.[17]

Dose Expansion (Phase 1b/II): Once the RP2D is established, additional patients are

enrolled in expansion cohorts to further evaluate the safety, tolerability, and preliminary anti-

tumor activity of the selected dose in specific tumor types (e.g., non-small cell lung cancer,

colorectal cancer).
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Caption: Generalized experimental workflow for KRAS G12C inhibitor trials.

Safety Monitoring and AE Grading
The cornerstone of safety assessment in these trials is the standardized grading of adverse

events.

CTCAE Grading: Adverse events are systematically graded for severity using the National

Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE), typically

version 5.0.[3] This system provides a 5-point scale:

Grade 1: Mild; asymptomatic or mild symptoms.[2]

Grade 2: Moderate; minimal, local, or noninvasive intervention indicated.[2]

Grade 3: Severe or medically significant but not immediately life-threatening;

hospitalization indicated.[13]

Grade 4: Life-threatening consequences; urgent intervention indicated.[2]

Grade 5: Death related to the adverse event.[2]

Assessments: Safety is continuously monitored through the regular collection of data on all

adverse events, physical examinations, vital signs, electrocardiograms (ECGs), and

comprehensive laboratory tests (hematology, clinical chemistry).[19] The relationship of any

adverse event to the study drug is determined by the investigator.[10]
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Conclusion
The current landscape of KRAS G12C inhibitors presents a portfolio of agents with distinct

safety profiles. While gastrointestinal and hepatic toxicities are common class effects, their

incidence and severity vary. Adagrasib is associated with a higher rate of gastrointestinal AEs,

whereas sotorasib appears to have a more favorable profile in this regard.[19] The next wave

of inhibitors, including divarasib, JDQ443, and LY3537982, shows promising early data

suggesting potentially improved tolerability with low rates of severe adverse events.[7][9][17]

This comparative analysis, grounded in data from pivotal clinical trials, provides a valuable

resource for the research community to understand the nuances of KRAS G12C inhibitor

safety, informing future drug development and clinical trial design.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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